2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol
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Overview
Description
2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol is an organic compound with the chemical formula C11H17NO3. It is a white crystalline solid with a melting point of approximately 75-77°C and a boiling point of about 457°C . This compound is soluble in alcohol, chloroform, and ethanol, but only slightly soluble in water . It is used in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol typically involves the reaction of 3-(2,4-dimethoxyphenyl)-2-propanol with carbamate under appropriate reaction conditions . This reaction yields the target compound through a series of steps that include protection and deprotection of functional groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol has a wide range of applications in scientific research:
Biology: The compound is utilized in the synthesis of polypeptides and other biologically active molecules.
Medicine: It plays a role in the development of drug delivery systems and controlled release formulations.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol: This compound has a similar structure but differs in the position of the amino and methoxy groups.
2-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol: Another structurally related compound with variations in the position of functional groups.
Uniqueness
2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its solubility profile and reactivity make it particularly useful in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-amino-2-(2,4-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO3/c1-11(12,7-13)9-5-4-8(14-2)6-10(9)15-3/h4-6,13H,7,12H2,1-3H3 |
InChI Key |
JMSWRWMZUVBPPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=C(C=C(C=C1)OC)OC)N |
Origin of Product |
United States |
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